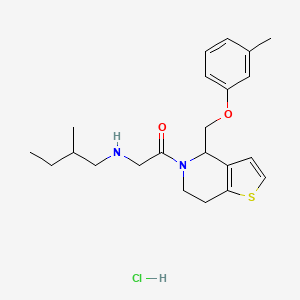

RU-SKI 43 hydrochloride

Description

Properties

IUPAC Name |

2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2S.ClH/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18;/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBKLHJLHRGJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RU-SKI 43 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-SKI 43 hydrochloride is a potent and selective small molecule inhibitor of Hedgehog acyltransferase (Hhat).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, its impact on the Hedgehog signaling pathway, and its downstream effects on associated cellular processes. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of RU-SKI 43 as a research tool and potential therapeutic agent. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling pathways involved.

Core Mechanism of Action: Inhibition of Hedgehog Acyltransferase (Hhat)

This compound's primary mechanism of action is the inhibition of Hedgehog acyltransferase (Hhat), an enzyme crucial for the palmitoylation of Hedgehog (Hh) proteins, such as Sonic Hedgehog (Shh).[3][4] This post-translational modification is essential for Hh protein signaling. By inhibiting Hhat, RU-SKI 43 effectively blocks the biological activity of Hh proteins, thereby disrupting the Hedgehog signaling cascade.[3][5]

The inhibition of Hhat by RU-SKI 43 is specific. Studies have shown that it does not affect the palmitoylation of other proteins like H-Ras or Fyn, the myristoylation of c-Src, or the acylation of Wnt3a.[3] This selectivity makes RU-SKI 43 a valuable tool for studying the specific role of Hh signaling in various biological contexts.

Biochemical Data

The inhibitory activity of RU-SKI 43 against Hhat has been quantified in various biochemical assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Substrate(s) | Notes |

| IC50 | 850 nM | Hhat | In vitro enzymatic assay.[1][2] |

| Ki | 7.4 µM | Shh | Uncompetitive inhibitor with respect to Shh.[1][6] |

| Ki | 6.9 µM | 125I-iodo-palmitoylCoA | Noncompetitive inhibitor with respect to 125I-iodo-palmitoylCoA.[1][6] |

Impact on Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers.[7][8] RU-SKI 43, by inhibiting Hhat, prevents the palmitoylation of Shh, a critical step for its function. This leads to a reduction in the activation of the transcription factor Gli-1, a key downstream effector of the Hh pathway.[1][3]

The inhibition of Gli-1 activation by RU-SKI 43 occurs through a Smoothened-independent, non-canonical signaling mechanism.[1][2] This is a crucial distinction from many other Hh pathway inhibitors that target the Smoothened (SMO) receptor.[7][9]

Figure 1. Signaling pathway showing the inhibitory effect of RU-SKI 43 on Hhat and downstream pathways.

Downstream Effects on Akt/mTOR Signaling and Cellular Proliferation

Beyond its direct impact on the Hedgehog pathway, this compound also modulates the Akt/mTOR signaling cascade.[1] Treatment with RU-SKI 43 leads to a significant decrease in the phosphorylation of key proteins in the Akt pathway, including Akt itself (at both Thr307 and Ser473), PRAS40, Bad, and GSK-3β.[1] Furthermore, it reduces the phosphorylation of mTOR and its downstream effector S6.[1]

These effects on critical signaling nodes involved in cell growth, survival, and proliferation translate into potent anti-cancer activity.[1] In pancreatic cancer cell lines such as AsPC-1 and Panc-1, RU-SKI 43 has been shown to strongly decrease cell proliferation.[1][10]

Cellular Activity Data

The following table summarizes the observed effects of this compound in cellular assays.

| Cell Line | Concentration | Incubation Time | Effect |

| AsPC-1 | 10 µM | 6 days | 83% decrease in cell proliferation.[1][10] |

| Panc-1 | 10 µM | 6 days | Strong decrease in cell proliferation.[1][10] |

| AsPC-1 | 10 µM | 72 hours | 40% decrease in Gli-1 levels.[1][2] |

| AsPC-1 | 10 µM | 48 hours | 47-67% decrease in phosphorylation of Akt, PRAS40, Bad, and GSK-3β.[1] |

| COS-1 (expressing HA-Hhat and Shh) | 10 or 20 µM | 5 hours | Dose-dependent inhibition of Shh palmitoylation.[1][10] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of this compound.

In Vitro Hhat Inhibition Assay

-

Objective: To determine the IC50 of RU-SKI 43 against Hhat.

-

Methodology:

-

Membranes from cells transfected with wild-type Hhat are prepared.

-

Membranes are pre-incubated with varying concentrations of this compound or DMSO as a control.

-

Recombinant ShhN (the N-terminal signaling domain of Sonic Hedgehog) and 125I-iodo-palmitoyl-CoA are added to initiate the palmitoylation reaction.

-

The reaction is incubated and then stopped.

-

The incorporation of 125I-iodo-palmitate into ShhN is measured using SDS-PAGE and autoradiography.

-

The IC50 value is calculated from the dose-response curve.[6]

-

Cell Proliferation Assay

-

Objective: To assess the effect of RU-SKI 43 on cancer cell proliferation.

-

Methodology:

-

Pancreatic cancer cells (e.g., AsPC-1, Panc-1) are seeded in multi-well plates.

-

Cells are treated with this compound (e.g., 10 µM) or DMSO control.

-

The treatment medium is replenished every 48 hours for a total incubation period of 6 days.

-

Cell proliferation is quantified using a standard method such as the MTT assay or by cell counting.[10]

-

Western Blotting for Phospho-Proteins

-

Objective: To analyze the effect of RU-SKI 43 on the phosphorylation status of proteins in the Akt/mTOR pathway.

-

Methodology:

-

Cells (e.g., AsPC-1) are treated with this compound (e.g., 10 µM) for a specified duration (e.g., 48 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated forms of Akt, mTOR, S6, and other target proteins, as well as with antibodies for the total protein levels as a loading control.

-

Bound antibodies are detected using a secondary antibody conjugated to a reporter enzyme, and the signal is visualized and quantified.[1]

-

Figure 2. Generalized experimental workflow for characterizing this compound.

Conclusion

This compound is a selective and potent inhibitor of Hedgehog acyltransferase. Its mechanism of action involves the direct inhibition of Hhat, leading to a blockade of Hedgehog signaling and subsequent downstream effects on the Akt/mTOR pathway. These molecular events culminate in a significant reduction in cancer cell proliferation. The detailed data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of RU-SKI 43 and for its use as a chemical probe to elucidate the intricate roles of Hedgehog signaling in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound (Hhat Inhibitor) [myskinrecipes.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Hedgehog signaling in cancer stem cells: a focus on hematological cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

RU-SKI 43 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-SKI 43 hydrochloride has been identified as a potent inhibitor of Hedgehog acyltransferase (Hhat), a key enzyme in the Hedgehog (Hh) signaling pathway.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It includes a summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanism of action. While RU-SKI 43 has served as a valuable tool compound, it is important to note that subsequent research has highlighted issues with off-target cytotoxicity, leading to the development of more selective Hhat inhibitors like RU-SKI 201.

Discovery

RU-SKI 43 was discovered through a high-throughput screen of a chemical library containing 63,885 unique structures.[9] The screen utilized a peptide-based assay to monitor Hhat-mediated palmitoylation of a Sonic Hedgehog (Shh) peptide.[9] From this initial screen, 648 molecules were selected for a secondary screen, which included the peptide-based assay and an orthogonal cell viability assay, resulting in 95 confirmed hits.[9] RU-SKI 43 was one of four compounds selected for further investigation based on its low IC50 value and drug-like scaffold.[9]

Synthesis

General Synthetic Strategy (inferred): The synthesis of compounds with the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold has been reported, which can be adapted for RU-SKI 43.[10][13] The synthesis of related benzothieno[2,3-c]pyridines has also been detailed, providing further insight into the chemistry of this class of compounds.[14] The synthesis of various pyridine derivatives often involves multi-component reactions or the functionalization of a pre-existing pyridine ring.[15][16]

Mechanism of Action

This compound is a selective inhibitor of Hedgehog acyltransferase (Hhat).[1][2][3][4][5] Hhat is a multipass transmembrane enzyme located in the endoplasmic reticulum that catalyzes the N-terminal palmitoylation of Hedgehog proteins, such as Sonic Hedgehog (Shh).[17] This lipid modification is essential for the proper signaling activity of Hh proteins. By inhibiting Hhat, RU-SKI 43 prevents the palmitoylation of Shh, thereby blocking the Hedgehog signaling pathway.[1][3][5]

The inhibition of Shh palmitoylation by RU-SKI 43 has been shown to reduce the activation of Gli1, a downstream transcription factor in the Hh pathway.[2][6] Interestingly, this effect is independent of Smoothened (Smo), another key component of the Hh pathway.[2][6] Furthermore, RU-SKI 43 has been observed to decrease the activity of the Akt and mTOR signaling pathways, suggesting a broader impact on cellular signaling.[2][6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data

| Parameter | Value | Species/System | Reference |

| IC50 (Hhat) | 850 nM | In vitro | [1][2][3][4][6][7] |

| Ki (vs. Shh) | 7.4 µM (uncompetitive) | In vitro | [2][6] |

| Ki (vs. 125I-iodo-palmitoylCoA) | 6.9 µM (noncompetitive) | In vitro | [2][6] |

| Cell Proliferation Inhibition (AsPC-1 cells) | 83% at 10 µM (6 days) | Human pancreatic cancer cells | [2][6] |

| Gli-1 Level Decrease (AsPC-1 cells) | 40% at 10 µM (72 hours) | Human pancreatic cancer cells | [2][6] |

| Plasma half-life (t1/2) | 17 min | Mouse (IV administration) | [2][6] |

Experimental Protocols

In Vitro Hhat Palmitoylation Assay

This protocol is adapted from established methods for measuring Hhat activity.[2][3]

Materials:

-

Purified Hhat enzyme

-

Recombinant Shh protein

-

[¹²⁵I]iodopalmitoyl-CoA or a fluorescently labeled palmitoyl-CoA analog (e.g., NBD-palmitoyl-CoA)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1% (w/v) CHAPS

-

Stop solution: 2x Laemmli sample buffer

-

This compound dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing assay buffer, Shh protein (final concentration ~25 µM), and purified Hhat enzyme.

-

Add this compound at various concentrations (or DMSO as a vehicle control).

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the labeled palmitoyl-CoA (final concentration ~10 µM).

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the palmitoylated Shh by autoradiography (for ¹²⁵I) or fluorescence imaging (for NBD).

-

Quantify the band intensity to determine the extent of inhibition.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of RU-SKI 43 on cell proliferation.[18]

Materials:

-

Pancreatic cancer cell lines (e.g., AsPC-1, Panc-1)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control.

Gli-Responsive Luciferase Reporter Assay

This protocol is used to measure the effect of RU-SKI 43 on the transcriptional activity of the Hedgehog pathway.[4][17][19][20][21]

Materials:

-

NIH/3T3 cells

-

Gli-responsive firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Shh-conditioned medium or a Smo agonist (e.g., SAG)

-

This compound dissolved in DMSO

-

Dual-luciferase reporter assay system

Procedure:

-

Co-transfect NIH/3T3 cells with the Gli-responsive firefly luciferase reporter and the Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with this compound at various concentrations for 1-2 hours.

-

Stimulate the Hedgehog pathway by adding Shh-conditioned medium or SAG.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Off-Target Effects and Alternative Probes

It is crucial to acknowledge that RU-SKI 43 has been reported to exhibit off-target cytotoxicity, which may confound the interpretation of experimental results, particularly in cell-based assays.[20] This off-target activity is independent of its effect on Hhat and the canonical Hedgehog signaling pathway.

As a result of these findings, a related analog, RU-SKI 201 , has been identified as a more selective chemical probe for Hhat.[20] RU-SKI 201 demonstrates potent inhibition of Hhat without the off-target cytotoxicity observed with RU-SKI 43.[20] For cellular studies aiming to specifically investigate the role of Hhat, RU-SKI 201 is the recommended tool compound.

Conclusion

This compound was a pioneering inhibitor of Hedgehog acyltransferase that has been instrumental in elucidating the role of Shh palmitoylation in Hedgehog signaling. While its utility as a specific probe is limited by off-target effects, the study of RU-SKI 43 has paved the way for the development of more selective and potent Hhat inhibitors. This guide provides a comprehensive resource for understanding the discovery, synthesis, and biological characterization of RU-SKI 43, offering valuable protocols and data for researchers in the field of drug discovery and chemical biology.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing Hhat inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Hhat Is a Palmitoylacyltransferase with Specificity for N-Palmitoylation of Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 20. biocompare.com [biocompare.com]

- 21. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of Hedgehog Acyltransferase by RU-SKI 43: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of numerous cancers. A key step in the maturation and signaling activity of Hh proteins is their N-terminal palmitoylation, a post-translational modification catalyzed by the enzyme Hedgehog acyltransferase (Hhat). Inhibition of Hhat presents a compelling therapeutic strategy to attenuate Hh-dependent pathologies. This technical guide provides an in-depth overview of RU-SKI 43, a potent and selective small-molecule inhibitor of Hhat. We detail its mechanism of action, summarize key quantitative data, and provide comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of chemical biology, oncology, and drug discovery.

Introduction to Hedgehog Signaling and Hhat

The Hedgehog signaling pathway is initiated by the binding of a secreted Hh ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[1][2] In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[1][2] Ligand binding to PTCH relieves this inhibition, leading to the activation of SMO and the subsequent translocation of Gli transcription factors into the nucleus, where they regulate the expression of Hh target genes.[1][2]

A crucial event for the biological activity of Hh proteins is their dual lipidation: cholesterol modification at the C-terminus and palmitoylation at the N-terminus.[3][4] The latter is catalyzed by Hedgehog acyltransferase (Hhat), a member of the membrane-bound O-acyltransferase (MBOAT) family.[3][5] Hhat transfers a palmitoyl group from palmitoyl-CoA to the N-terminal cysteine of Shh, a modification essential for its proper signaling.[3][6] Given its critical role, Hhat has emerged as an attractive target for the development of novel anticancer therapeutics.[3][5]

RU-SKI 43: A Potent Hhat Inhibitor

RU-SKI 43 is a cell-permeable, small-molecule inhibitor of Hhat.[7] It was identified through a high-throughput screen of a large chemical library for compounds that could block Hhat-mediated Shh palmitoylation.[5] Subsequent studies have characterized RU-SKI 43 as a potent and selective inhibitor of Hhat both in vitro and in cellular contexts.[5][8]

Quantitative Data

The following tables summarize the key quantitative data for RU-SKI 43, providing insights into its potency and kinetic properties.

| Parameter | Value | Description | Reference |

| IC50 | 850 nM | The half-maximal inhibitory concentration against Hhat. | [9][10] |

| Ki (vs. Shh) | 7.4 µM | The inhibition constant, indicating an uncompetitive mode of inhibition with respect to Shh. | [5][9] |

| Ki (vs. Palmitoyl-CoA) | 6.9 µM | The inhibition constant, indicating a noncompetitive mode of inhibition with respect to palmitoyl-CoA. | [5][7][9] |

| In vivo half-life | 17 min | The half-life of RU-SKI 43 in mouse plasma following intravenous administration. | [5][9] |

Table 1: Key Quantitative Data for RU-SKI 43

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| AsPC-1 and Panc-1 | 10 µM | 6 days | Strongly decreased cell proliferation (83% in AsPC-1 cells). | [9] |

| COS-1 (expressing HA-Hhat and Shh) | 10 or 20 µM | 5 hours | Caused dose-dependent inhibition of Shh palmitoylation. | [9] |

| AsPC-1 | 10 µM | 72 hours | Caused a 40% decrease in Gli-1 levels. | [9] |

Table 2: Cellular Activity of RU-SKI 43

Mechanism of Action and Signaling Pathways

RU-SKI 43 directly inhibits the enzymatic activity of Hhat, thereby preventing the palmitoylation of Shh.[5][8] This lack of palmitoylation impairs the subsequent secretion and signaling activity of the Shh ligand, leading to a downstream blockade of the Hh pathway.[5] Importantly, RU-SKI 43 has been shown to be selective for Hhat and does not significantly inhibit other acyltransferases, such as Porcupine (PORCN), which is involved in Wnt signaling.[11] However, some studies suggest that at higher concentrations, RU-SKI 43 may exhibit off-target effects.[12]

Figure 1: Simplified Hedgehog Signaling Pathway.

Figure 2: Mechanism of Hhat Inhibition by RU-SKI 43.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RU-SKI 43.

In Vitro Hhat Activity Assay

This assay directly measures the enzymatic activity of Hhat and its inhibition by RU-SKI 43.

Materials:

-

Purified Hhat enzyme

-

Sonic hedgehog (Shh) peptide substrate

-

Fluorescently labeled fatty acyl-CoA (e.g., NBD-palmitoyl-CoA)[13]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1% (w/v) CHAPS[13]

-

Stop Solution: 2x Laemmli sample buffer[13]

-

RU-SKI 43 (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the Hhat reaction mix in a microcentrifuge tube on ice. For a single 50 µL reaction, combine:

-

25 µL of 2x Assay Buffer

-

5 µL of Shh peptide (final concentration of 25 µM)

-

Desired amount of purified Hhat (to be optimized)

-

RU-SKI 43 or DMSO (vehicle control) at various concentrations

-

ddH₂O to a final volume of 45 µL

-

-

Pre-incubate the reaction mix at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of NBD-palmitoyl-CoA (final concentration of 10 µM).[13]

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Analyze the reaction products by separating the fluorescently palmitoylated Shh peptide from unreacted NBD-palmitoyl-CoA using SDS-PAGE and imaging the gel with a fluorescence gel scanner.[13] Alternatively, for a higher throughput method, the increase in fluorescence polarization can be measured directly in the microplate.[13]

Cell-Based Hedgehog Signaling Assay

This assay measures the effect of RU-SKI 43 on the Hh signaling pathway in a cellular context.

Materials:

-

NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively active Renilla luciferase reporter[14]

-

Shh-conditioned medium (from Shh-N-overexpressing 293 cells)[14]

-

RU-SKI 43 (dissolved in DMSO)

-

Dual-Luciferase Assay Kit

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the NIH-3T3 reporter cells into a 96-well plate and grow to confluence.[14]

-

Replace the growth medium with low-serum medium containing Shh-conditioned medium (e.g., 1:20 dilution) and various concentrations of RU-SKI 43 or DMSO (vehicle control).[14]

-

Culture the cells for 30 hours.[14]

-

Lyse the cells using a passive lysis buffer.[14]

-

Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit according to the manufacturer's instructions.[14]

-

Calculate the ratio of firefly to Renilla luciferase activity to normalize for cell number and transfection efficiency.

Figure 3: Experimental Workflow for RU-SKI 43 Characterization.

Conclusion

RU-SKI 43 is a valuable chemical probe for studying the role of Hhat in Hedgehog signaling and a promising lead compound for the development of novel anticancer therapies. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models make it an important tool for researchers in the field. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of Hhat inhibition. While RU-SKI 43 has a short in vivo half-life, its utility in cellular and in vitro studies remains significant for elucidating the biological consequences of Hhat inhibition.[5][9] Further drug development efforts may focus on improving the pharmacokinetic properties of this class of inhibitors.

References

- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hhat Inhibitor, RU-SKI 43 | 1043797-53-0 [sigmaaldrich.com]

- 8. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. RU-SKI 43 hydrochloride: R&D Systems [rndsystems.com]

- 12. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. web.stanford.edu [web.stanford.edu]

An In-depth Technical Guide to the Target Validation of RU-SKI 43 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target validation studies for RU-SKI 43 hydrochloride, a potent inhibitor of Hedgehog acyltransferase (Hhat). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and target engagement.

Executive Summary

This compound has been identified as a selective inhibitor of Hedgehog acyltransferase (Hhat), a key enzyme in the Sonic Hedgehog (Shh) signaling pathway.[1][2][3][4][5] Hhat catalyzes the essential N-terminal palmitoylation of Shh, a post-translational modification critical for its signaling activity.[3][6] Inhibition of Hhat by RU-SKI 43 blocks Shh palmitoylation, thereby attenuating downstream signaling.[1][3] While RU-SKI 43 demonstrates potent inhibition of Hhat in biochemical and cellular assays, studies have also revealed significant off-target cytotoxicity, suggesting that its anti-proliferative effects in cancer cells may, in some contexts, be independent of Hhat inhibition.[7][8] This guide will delve into the data and methodologies that underpin our current understanding of RU-SKI 43's target validation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.

Table 1: In Vitro Inhibition of Hedgehog Acyltransferase (Hhat)

| Parameter | Value | Substrate(s) | Assay Type | Reference |

| IC50 | 850 nM | ShhN protein, 125I-iodo-palmitoylCoA | In vitro palmitoylation assay | [2][3][4][5] |

| Ki (Shh) | 7.4 µM | ShhN protein | Enzyme kinetics | [2] |

| Ki (125I-iodo-palmitoylCoA) | 6.9 µM | 125I-iodo-palmitoylCoA | Enzyme kinetics | [2] |

Table 2: Cellular Activity and Off-Target Effects

| Assay | Cell Line | Effect | Concentration | Reference |

| Shh Palmitoylation Inhibition | COS-1 | Dose-dependent inhibition | 10-20 µM | [2][3] |

| Gli1 Reporter Assay | NIH 3T3 | Inhibition of Shh-induced luciferase activity | 10 µM | [1] |

| Cell Proliferation | AsPC-1, Panc-1 | 83% decrease in proliferation (AsPC-1) | 10 µM | [2][3] |

| Cytotoxicity (EC50) | Shh-Light2 | 11 ± 2.5 µM | Cell viability assay | [7] |

| Cytotoxicity (EC50) | Panc-1 | 7.4 ± 0.49 µM | Cell viability assay | [7] |

| Cytotoxicity (EC50) | MCF-7 | 13 ± 0.27 µM | Cell viability assay | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the target validation of RU-SKI 43.

In Vitro Hhat Activity Assay (Palmitoylation Assay)

This assay directly measures the enzymatic activity of Hhat and its inhibition by RU-SKI 43.

Objective: To quantify the transfer of a palmitoyl group from a donor to a Shh-derived substrate, and to determine the IC50 of RU-SKI 43.

Materials:

-

Purified recombinant Hhat enzyme.

-

Sonic Hedgehog N-terminal peptide (ShhN) as the substrate.

-

125I-iodo-palmitoylCoA as the radiolabeled palmitoyl donor.

-

This compound dissolved in DMSO.

-

Assay buffer (e.g., 20 mM HEPES, pH 7.0).

-

SDS-PAGE gels and phosphorimaging system.

Protocol:

-

Prepare a reaction mixture containing purified Hhat and ShhN peptide in the assay buffer.

-

Add varying concentrations of RU-SKI 43 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature).

-

Initiate the enzymatic reaction by adding 125I-iodo-palmitoylCoA.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the radiolabeled, palmitoylated ShhN peptide using a phosphorimager.

-

Quantify the band intensity to determine the extent of palmitoylation.

-

Calculate the percent inhibition at each RU-SKI 43 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Shh Palmitoylation Assay

This assay assesses the ability of RU-SKI 43 to inhibit Hhat activity within a cellular context.

Objective: To measure the inhibition of Shh palmitoylation in cells treated with RU-SKI 43.

Materials:

-

Cell line (e.g., COS-1 or HEK293) transiently or stably expressing both Hhat and Shh.

-

125I-iodopalmitate or a clickable alkyne-palmitate analog.

-

This compound.

-

Cell lysis buffer.

-

Anti-Shh antibody for immunoprecipitation.

-

Protein A/G beads.

-

SDS-PAGE and Western blotting or phosphorimaging reagents.

Protocol:

-

Culture the cells expressing Hhat and Shh.

-

Treat the cells with varying concentrations of RU-SKI 43 or DMSO for a specified duration (e.g., 4-16 hours).

-

Metabolically label the cells by adding 125I-iodopalmitate or the clickable palmitate analog to the culture medium for a few hours.

-

Wash the cells and lyse them in a suitable lysis buffer.

-

Immunoprecipitate Shh from the cell lysates using an anti-Shh antibody and protein A/G beads.

-

Wash the immunoprecipitates to remove non-specifically bound proteins.

-

Elute the proteins and separate them by SDS-PAGE.

-

If using 125I-iodopalmitate, detect the radiolabeled Shh by phosphorimaging. If using a clickable analog, perform the click chemistry reaction with a fluorescent or biotinylated azide probe, followed by in-gel fluorescence scanning or streptavidin blotting.

-

Quantify the amount of palmitoylated Shh to determine the inhibitory effect of RU-SKI 43.

Gli1 Luciferase Reporter Assay

This assay measures the activity of the Hedgehog signaling pathway downstream of Hhat.

Objective: To determine if RU-SKI 43 can inhibit Shh pathway-dependent gene transcription.

Materials:

-

NIH 3T3 cells or a similar cell line responsive to Shh signaling.

-

A luciferase reporter plasmid containing Gli-responsive elements (e.g., 8xGliBS-luciferase).

-

A control plasmid expressing Renilla luciferase for normalization.

-

A plasmid expressing Shh.

-

Transfection reagent.

-

This compound.

-

Luciferase assay reagents.

Protocol:

-

Co-transfect the NIH 3T3 cells with the Gli-luciferase reporter, the Renilla control plasmid, and the Shh expression plasmid.

-

After transfection, treat the cells with different concentrations of RU-SKI 43 or a vehicle control.

-

Incubate the cells for 24-48 hours to allow for Shh expression and signaling.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Determine the effect of RU-SKI 43 on Shh-induced Gli reporter activity.

Cell Viability and Cytotoxicity Assays

These assays are crucial for assessing the off-target effects of RU-SKI 43.

Objective: To measure the impact of RU-SKI 43 on the viability and proliferation of cancer cell lines and to distinguish between on-target anti-proliferative effects and general cytotoxicity.

Materials:

-

Cancer cell lines (e.g., Panc-1, AsPC-1, MCF-7).

-

This compound.

-

Cell viability reagents (e.g., MTT, resazurin, or ATP-based assays like CellTiter-Glo).

-

Microplate reader.

Protocol:

-

Seed the cancer cells in 96-well plates at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of RU-SKI 43.

-

Incubate for a prolonged period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence/luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the EC50 (half-maximal effective concentration) for cytotoxicity.

-

To differentiate on-target from off-target effects, these assays can be run in parallel with cells where the Hedgehog pathway is activated downstream of Hhat (e.g., using a Smoothened agonist) or in cell lines that are not dependent on Hedgehog signaling.

Conclusion

The target validation of this compound demonstrates its potent and selective inhibition of Hedgehog acyltransferase at a biochemical level. Cellular assays confirm its ability to block Sonic Hedgehog palmitoylation and downstream signaling. However, a critical aspect of its validation is the evidence of significant off-target cytotoxicity at concentrations similar to or lower than those required for complete pathway inhibition in some cell lines. This suggests that the observed anti-cancer effects of RU-SKI 43 may not be solely attributable to its on-target Hhat inhibition. For drug development professionals, this underscores the importance of comprehensive off-target profiling and the use of chemical probes with a wider therapeutic window to unequivocally validate Hhat as a therapeutic target in specific cancer contexts. Future research should focus on developing Hhat inhibitors with improved selectivity and reduced cytotoxicity to fully exploit the therapeutic potential of targeting this enzyme.

References

- 1. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochemical Probe Identification of a Small‐Molecule Inhibitor Binding Site in Hedgehog Acyltransferase (HHAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells — Department of Pharmacology [pharm.ox.ac.uk]

The Biological Activity of RU-SKI 43 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-SKI 43 hydrochloride is a potent, cell-permeable small molecule inhibitor of Hedgehog acyltransferase (Hhat).[1][2][3] This technical guide provides an in-depth overview of its biological activity, mechanism of action, and its effects on key cellular signaling pathways. The document summarizes quantitative data, outlines experimental methodologies, and presents visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in oncology and cell biology. While RU-SKI 43 has been instrumental in studying Hedgehog signaling, it is important to note that some studies suggest potential off-target cytotoxic effects.[4]

Mechanism of Action

This compound primarily functions as an inhibitor of Hedgehog acyltransferase (Hhat), a membrane-bound O-acyltransferase crucial for the palmitoylation of Sonic Hedgehog (Shh) protein.[1][5] This post-translational modification is essential for the proper signaling activity of Shh.[6] RU-SKI 43 specifically inhibits the N-terminal palmitoylation of Shh, thereby disrupting the Hedgehog signaling pathway.[5][7] Kinetic studies have revealed that RU-SKI 43 acts as an uncompetitive inhibitor with respect to Shh and a noncompetitive inhibitor concerning palmitoyl-CoA.[5][8][9]

Specificity

RU-SKI 43 demonstrates selectivity for Hhat. It has been shown to not affect the porcupine-mediated acylation of Wnt3a.[1][2] Furthermore, it does not interfere with the palmitoylation of H-Ras or Fyn, nor the myristoylation of c-Src.[7][10] However, some reports indicate that at higher concentrations, RU-SKI 43 can exhibit off-target cytotoxicity, which may mask its specific effects on Hhat-dependent signaling.[4] Another compound, RU-SKI-201, has been suggested as a more selective chemical probe for Hhat inhibition with lower off-target effects.[4]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the biological activity of this compound.

| Parameter | Value | Target | Notes | Reference(s) |

| IC₅₀ | 850 nM | Hedgehog acyltransferase (Hhat) | [1][2][3][8] | |

| Kᵢ (vs. Shh) | 7.4 µM | Hedgehog acyltransferase (Hhat) | Uncompetitive inhibition | [5][8][9] |

| Kᵢ (vs. ¹²⁵I-iodo-palmitoylCoA) | 6.9 µM | Hedgehog acyltransferase (Hhat) | Noncompetitive inhibition | [5][8][9] |

| In vivo half-life (t₁/₂) | 17 min | In mouse plasma | Intravenous administration | [5][8] |

Table 1: Inhibitory and Pharmacokinetic Properties of this compound

| Cell Line | Concentration | Duration | Effect | Reference(s) |

| AsPC-1 (pancreatic cancer) | 10 µM | 6 days | 83% decrease in cell proliferation | [8][11] |

| Panc-1 (pancreatic cancer) | 10 µM | 6 days | Strong decrease in cell proliferation | [8][11] |

| AsPC-1 (pancreatic cancer) | 10 µM | 72 hours | 40% decrease in Gli-1 levels | [8][11] |

| AsPC-1 (pancreatic cancer) | 10 µM | 48 hours | 47-67% decrease in phosphorylation of Akt, PRAS40, Bad, and GSK-3β | [8][11] |

| COS-1 (expressing HA-Hhat and Shh) | 10 or 20 µM | 5 hours | Dose-dependent inhibition of Shh palmitoylation | [8][11] |

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

Signaling Pathways

This compound primarily impacts the Hedgehog signaling pathway. By inhibiting Hhat, it prevents the palmitoylation of Shh, which is a critical step for its signaling function. This leads to a reduction in the activation of the downstream transcription factor Gli-1.[8][10] Additionally, RU-SKI 43 has been shown to decrease the activity of the Akt and mTOR signaling pathways, which are crucial for cell survival and proliferation.[8][11]

Caption: Signaling pathways affected by RU-SKI 43.

Experimental Protocols

In Vitro Hhat-Mediated Shh Palmitoylation Assay

This assay is designed to measure the direct inhibitory effect of RU-SKI 43 on the enzymatic activity of Hhat.

Methodology:

-

Membrane Preparation: Membranes from cells (e.g., COS-1) transfected with wild-type Hhat or an inactive mutant (Hhat D339A) are prepared.

-

Pre-incubation: The prepared membranes are pre-incubated with either DMSO (vehicle control) or a specific concentration of RU-SKI 43 (e.g., 12.5 µM).

-

Reaction Initiation: The palmitoylation reaction is initiated by adding the ShhN (Sonic Hedgehog N-terminal fragment) substrate and ¹²⁵I-iodo-palmitoyl-CoA.

-

Incubation: The reaction mixture is incubated to allow for the incorporation of the radiolabeled palmitate into ShhN.

-

Analysis: The reaction products are resolved by SDS-PAGE, and the incorporation of ¹²⁵I-iodo-palmitoyl is quantified using autoradiography or a phosphorimager.[5]

Caption: Workflow for in vitro Shh palmitoylation assay.

Paracrine Shh Signaling Co-culture Assay

This cell-based assay evaluates the effect of RU-SKI 43 on paracrine Hedgehog signaling.

Methodology:

-

Cell Seeding: COS-1 cells expressing Hhat and Shh are co-cultured with C3H10T1/2 fibroblasts, which are a Shh-reporter cell line that produces alkaline phosphatase (AP) in response to Shh.

-

Treatment: The co-cultured cells are treated with either DMSO or RU-SKI 43 (e.g., 10 µM).

-

Incubation: The cells are incubated to allow for Shh signaling from the COS-1 cells to the C3H10T1/2 cells.

-

AP Activity Measurement: The activity of alkaline phosphatase is measured in the cell lysates or culture medium as a readout of Shh signaling.[5]

Caption: Logical relationship in the paracrine signaling assay.

Conclusion

This compound is a valuable research tool for investigating the role of Hhat and Hedgehog signaling in various biological processes, particularly in cancer. Its ability to inhibit Shh palmitoylation and subsequently block downstream signaling provides a powerful means to probe the function of this pathway. However, researchers should be mindful of its potential for off-target effects at higher concentrations and consider the use of more selective inhibitors where appropriate. This guide provides a foundational understanding of RU-SKI 43's biological activity to aid in the design and interpretation of future studies.

References

- 1. This compound | RU-SKI43 HCl | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. bio-techne.com [bio-techne.com]

- 4. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mskcc.org [mskcc.org]

- 7. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Hhat Inhibitor, RU-SKI 43 | 1043797-53-0 [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

RU-SKI 43 Hydrochloride: A Technical Guide to its Role in Smoothened-Independent Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-SKI 43 hydrochloride is a potent and selective small molecule inhibitor of Hedgehog acyltransferase (Hhat).[1][2][3][4] This compound has garnered significant interest within the research community for its ability to modulate the Hedgehog (Hh) signaling pathway through a Smoothened (SMO)-independent, non-canonical mechanism.[2][4][5][6] Unlike canonical Hh pathway inhibitors that target the SMO receptor, RU-SKI 43 acts upstream by preventing the crucial palmitoylation of Sonic Hedgehog (Shh) protein, a modification essential for its signaling activity.[7][8] This unique mechanism of action makes RU-SKI 43 a valuable tool for investigating non-canonical Hh signaling and a potential therapeutic agent for cancers dependent on this pathway. Beyond its effects on the Hh pathway, RU-SKI 43 has also been shown to decrease the activity of the Akt and mTOR signaling pathways, further highlighting its potential in cancer therapy.[1][2][3] However, it is important to note that studies have also pointed to off-target cytotoxicity, which should be a consideration in experimental design and data interpretation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Core Mechanism of Action

RU-SKI 43 functions as a selective inhibitor of Hedgehog acyltransferase (Hhat), the enzyme responsible for the N-terminal palmitoylation of Hedgehog proteins.[1][2][3][4] This lipid modification is a critical step in the maturation and signaling capacity of Shh. By inhibiting Hhat, RU-SKI 43 prevents Shh palmitoylation, thereby blocking downstream signaling.[7][8] A key feature of RU-SKI 43 is its activity in a Smoothened (SMO)-independent manner. This means it can inhibit Hh signaling in contexts where SMO inhibitors are ineffective, such as in cancers with resistance mutations in SMO or where the pathway is activated downstream of SMO.[8][9] The inhibition of Hhat by RU-SKI 43 ultimately leads to a reduction in the activation of the Gli family of transcription factors, the final effectors of the Hh pathway.[2][4] Specifically, RU-SKI 43 has been shown to decrease the levels of Gli-1, a key transcriptional activator in the pathway.[2][4]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Target | Comments | Reference(s) |

| IC50 | 850 nM | Hedgehog acyltransferase (Hhat) | In vitro enzyme inhibition assay. | [1][2][3][4] |

| Ki | 7.4 µM | Hhat | Uncompetitive inhibitor with respect to Shh. | [2][4][8] |

| Ki | 6.9 µM | Hhat | Noncompetitive inhibitor with respect to 125I-iodo-palmitoyl-CoA. | [2][4][8] |

| Cell Line | Assay | Concentration | Incubation Time | Result | Reference(s) |

| AsPC-1 | Cell Proliferation | 10 µM | 6 days | 83% decrease in cell proliferation. | [2][3] |

| Panc-1 | Cell Proliferation | 10 µM | 6 days | Strong decrease in cell proliferation. | [2][3] |

| AsPC-1 | Gli-1 Levels | 10 µM | 72 hours | 40% decrease in Gli-1 levels. | [2] |

| AsPC-1 | Akt/mTOR Pathway | 10 µM | 48 hours | 47-67% decrease in phosphorylation of Akt (Thr307 and Ser473), PRAS40, Bad, and GSK-3β. Decreased phosphorylation of mTOR and S6. | [2][4] |

| Panc-1 | Cytotoxicity (EC50) | 7.4 ± 0.49 µM | Not specified | Significant cytotoxic effects. | |

| MCF-7 | Cytotoxicity (EC50) | 13 ± 0.27 µM | Not specified | Significant cytotoxic effects. | [10] |

Experimental Protocols

In Vitro Hedgehog Acyltransferase (Hhat) Assay

This protocol is adapted from established methods for measuring Hhat activity in vitro.[1][7]

Materials:

-

Purified or membrane-enriched Hhat enzyme

-

Recombinant Sonic Hedgehog (Shh) protein (substrate)

-

¹²⁵I-iodo-palmitoyl-CoA (radiolabeled palmitate donor) or a fluorescently labeled palmitoyl-CoA analog

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT)

-

Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader (for fluorescent assay)

-

SDS-PAGE equipment and reagents

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified Hhat enzyme, and recombinant Shh protein.

-

Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the labeled palmitoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize and quantify the amount of labeled palmitate incorporated into the Shh protein using autoradiography (for ¹²⁵I) or fluorescence imaging.

-

Calculate the IC50 value of RU-SKI 43 by plotting the percentage of inhibition against the inhibitor concentration.

Gli-Luciferase Reporter Assay

This protocol is designed to measure the effect of RU-SKI 43 on the transcriptional activity of Gli.[8][11][12][13][14]

Materials:

-

NIH/3T3 cells or other suitable cell line

-

Gli-responsive luciferase reporter plasmid (e.g., 8xGli-luc)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Determine the effect of RU-SKI 43 on Gli transcriptional activity by comparing the normalized luciferase values in treated versus control cells.

Cell Proliferation (MTS) Assay

This protocol provides a method to assess the effect of RU-SKI 43 on the proliferation of cancer cells.[15]

Materials:

-

Cancer cell lines (e.g., AsPC-1, Panc-1)

-

Cell culture medium and supplements

-

This compound

-

MTS reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for the desired period (e.g., 6 days, replenishing the drug every 48 hours as described in some studies).[2][3]

-

At the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of Akt/mTOR Pathway

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the Akt/mTOR pathway following treatment with RU-SKI 43.[16][17][18]

Materials:

-

Cancer cell lines (e.g., AsPC-1)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated forms of Akt, mTOR, S6, PRAS40, Bad, and GSK-3β

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE equipment and reagents

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the cells and allow them to grow to a suitable confluency.

-

Treat the cells with this compound (e.g., 10 µM) for the desired time (e.g., 48 hours).[2][4]

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and determine the ratio of phosphorylated to total protein for each target.

Visualizations

References

- 1. A Direct in vitro Fatty Acylation Assay for Hedgehog Acyltransferase [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS RN 1782573-67-4 | Fisher Scientific [fishersci.nl]

- 6. CAS RN 1782573-67-4 | Fisher Scientific [fishersci.de]

- 7. In Vitro Analysis of Hedgehog Acyltransferase and Porcupine Fatty Acyltransferase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Initial In Vitro Studies of RU-SKI 43 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies conducted on RU-SKI 43 hydrochloride, a potent and selective inhibitor of Hedgehog acyltransferase (Hhat). The following sections detail the quantitative data from key experiments, the methodologies employed, and the signaling pathways affected by this compound.

Core Findings and Data Presentation

This compound has been identified as a significant inhibitor of the Hedgehog signaling pathway, demonstrating anti-proliferative effects in pancreatic cancer cell lines. Its mechanism of action involves the direct inhibition of Hhat, leading to downstream effects on the Akt and mTOR signaling pathways. A summary of the key quantitative findings is presented below.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Duration | Result | Citation |

| Hhat Inhibition (IC50) | - | 850 nM | - | 50% inhibition of Hhat activity | [1][2] |

| Cell Proliferation | AsPC-1 | 10 µM | 6 days | 83% decrease in cell proliferation | [1][2] |

| Cell Proliferation | Panc-1 | 10 µM | 6 days | Strong decrease in cell proliferation | [1][2] |

| Gli-1 Levels | AsPC-1 | 10 µM | 72 hours | 40% decrease in Gli-1 levels | [1][2] |

| Shh Palmitoylation | COS-1 | 10 or 20 µM | 5 hours | Dose-dependent inhibition | [1][2] |

Table 2: Kinetic Analysis of this compound Inhibition

| Parameter | Substrate | Inhibition Type | Ki Value | Citation |

| Inhibition Constant (Ki) | Shh | Uncompetitive | 7.4 µM | [1][2] |

| Inhibition Constant (Ki) | 125I-iodo-palmitoylCoA | Noncompetitive | 6.9 µM | [1][2] |

Table 3: Effect of this compound on Akt/mTOR Pathway Phosphorylation

| Phosphorylated Protein | Cell Line | Concentration | Duration | Result | Citation |

| Akt (Thr307 and Ser473) | AsPC-1 | 10 µM | 48 hours | 47-67% decrease in phosphorylation | [1] |

| PRAS40 | AsPC-1 | 10 µM | 48 hours | 47-67% decrease in phosphorylation | [1] |

| Bad | AsPC-1 | 10 µM | 48 hours | 47-67% decrease in phosphorylation | [1] |

| GSK-3β | AsPC-1 | 10 µM | 48 hours | 47-67% decrease in phosphorylation | [1] |

| mTOR | AsPC-1 | 10 µM | 48 hours | Decreased phosphorylation | [1][2] |

| S6 | AsPC-1 | 10 µM | 48 hours | Decreased phosphorylation | [1][2] |

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways affected by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Hedgehog Acyltransferase (Hhat) Inhibition Assay

This in vitro assay is designed to measure the enzymatic activity of Hhat and the inhibitory potential of compounds like RU-SKI 43.

-

Principle: The assay quantifies the incorporation of a radiolabeled palmitoyl group from 125I-iodo-palmitoyl-CoA onto a Sonic Hedgehog (Shh) substrate catalyzed by Hhat.

-

Materials:

-

Purified, active Hhat enzyme.

-

Recombinant Shh protein substrate.

-

125I-iodo-palmitoyl-CoA.

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 5 mM MgCl2).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Phosphorimager.

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, Shh substrate, and varying concentrations of RU-SKI 43 or vehicle control (DMSO).

-

Pre-incubate the mixtures at 30°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 125I-iodo-palmitoyl-CoA to each tube.

-

Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the radiolabeled Shh bands using a phosphorimager.

-

Calculate the percent inhibition for each RU-SKI 43 concentration and determine the IC50 value.

-

Cell Proliferation Assay

This assay assesses the effect of RU-SKI 43 on the proliferation of pancreatic cancer cell lines.

-

Cell Lines: AsPC-1 and Panc-1.

-

Principle: The rate of cell proliferation is determined by measuring the metabolic activity or total protein content of the cell population after treatment with the test compound. The following is a generalized protocol; the specific assay (e.g., MTT, XTT, SRB) may vary.

-

Materials:

-

AsPC-1 and Panc-1 cells.

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution.

-

96-well cell culture plates.

-

Cell proliferation assay reagent (e.g., MTT, SRB).

-

Plate reader.

-

-

Procedure:

-

Seed AsPC-1 or Panc-1 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with 10 µM RU-SKI 43 or vehicle control.

-

Incubate the plates for 6 days, replenishing the media with fresh compound every 48 hours.

-

At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

-

Western Blot Analysis of Protein Phosphorylation

This method is used to detect changes in the phosphorylation status of specific proteins in the Akt/mTOR pathway following treatment with RU-SKI 43.

-

Cell Line: AsPC-1.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target proteins.

-

Materials:

-

AsPC-1 cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (specific for phospho-Akt, total Akt, phospho-mTOR, total mTOR, etc.).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture AsPC-1 cells and treat with 10 µM RU-SKI 43 or vehicle for 48 hours.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify the changes in protein phosphorylation.

-

Quantitative Analysis of Gli-1 Levels

This experiment measures the effect of RU-SKI 43 on the expression of the Hedgehog pathway target gene, Gli-1.

-

Cell Line: AsPC-1.

-

Principle: The relative abundance of Gli-1 mRNA is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Materials:

-

AsPC-1 cells.

-

This compound.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

RT-qPCR master mix.

-

Primers specific for Gli-1 and a housekeeping gene (e.g., GAPDH).

-

RT-qPCR instrument.

-

-

Procedure:

-

Treat AsPC-1 cells with 10 µM RU-SKI 43 or vehicle for 72 hours.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA samples.

-

Perform RT-qPCR using primers for Gli-1 and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in Gli-1 expression in treated versus control cells.

-

Shh Palmitoylation Assay in Cells

This assay evaluates the ability of RU-SKI 43 to inhibit the palmitoylation of Sonic Hedgehog in a cellular context.

-

Cell Line: COS-1 cells engineered to express HA-tagged Hhat and Shh.

-

Principle: Cells are treated with the inhibitor and then labeled with a radiolabeled palmitate analog. The amount of radiolabel incorporated into immunoprecipitated Shh is a measure of Hhat activity.

-

Materials:

-

COS-1 cells expressing HA-Hhat and Shh.

-

This compound.

-

Radiolabeled palmitate analog (e.g., 125I-iodo-palmitate).

-

Cell lysis buffer.

-

Antibody against Shh for immunoprecipitation.

-

Protein A/G beads.

-

SDS-PAGE and autoradiography equipment.

-

-

Procedure:

-

Culture the engineered COS-1 cells.

-

Treat the cells with 10 or 20 µM RU-SKI 43 or vehicle for 5 hours.

-

During the treatment period, label the cells with the radiolabeled palmitate analog.

-

Lyse the cells and immunoprecipitate Shh using a specific antibody.

-

Wash the immunoprecipitates and elute the proteins.

-

Separate the proteins by SDS-PAGE.

-

Detect the radiolabeled Shh by autoradiography.

-

Quantify the band intensity to determine the extent of inhibition of Shh palmitoylation.

-

References

RU-SKI 43 Hydrochloride: A Technical Guide to its Effects on the Akt and mTOR Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-SKI 43 hydrochloride is a potent, cell-permeable small molecule inhibitor primarily targeting Hedgehog acyltransferase (Hhat)[1][2][3][4]. This enzyme is crucial for the palmitoylation and subsequent signaling activity of the Hedgehog (Hh) morphogen. Beyond its role in the Hh pathway, emerging evidence indicates that RU-SKI 43 exerts significant inhibitory effects on the Akt and mTOR signaling cascades, key regulators of cell growth, proliferation, and survival. This technical guide provides an in-depth analysis of the effects of RU-SKI 43 on the Akt and mTOR pathways, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development efforts. It is important to note that while RU-SKI 43 is a valuable tool for studying Hhat, researchers should be aware of its potential off-target effects, including cytotoxicity that may be independent of Hhat inhibition[5].

Introduction to this compound

This compound is a selective inhibitor of Hedgehog acyltransferase (Hhat) with an IC50 of 850 nM[1][2][3][6]. Hhat is responsible for the N-terminal palmitoylation of Hedgehog proteins, a critical post-translational modification for their signaling activity. By inhibiting Hhat, RU-SKI 43 effectively blocks the secretion and subsequent signaling of Hedgehog proteins, leading to a reduction in the activation of the downstream transcription factor Gli-1[1][2]. The inhibition of Hhat by RU-SKI 43 has been characterized as uncompetitive with respect to the Sonic Hedgehog (Shh) protein and noncompetitive with respect to palmitoyl-CoA[1][2].

Recent studies have revealed that the impact of RU-SKI 43 extends beyond the canonical Hedgehog pathway, with significant downstream effects on the Akt and mTOR signaling pathways[1][2]. This has positioned RU-SKI 43 as a molecule of interest for investigating the crosstalk between these critical cellular signaling networks and as a potential anti-cancer agent, particularly in malignancies where these pathways are dysregulated[1][7]. However, reports of off-target cytotoxicity warrant careful consideration in experimental design and data interpretation[5].

Quantitative Effects on Akt and mTOR Pathways

Treatment of cancer cell lines with RU-SKI 43 has demonstrated a marked decrease in the phosphorylation of key components of the Akt and mTOR pathways. The following tables summarize the quantitative data from these studies.

Table 1: Effect of RU-SKI 43 on the Phosphorylation of Akt Pathway Proteins

| Protein | Phosphorylation Site | Cell Line | Concentration | Incubation Time | % Decrease in Phosphorylation | Reference |

| Akt | Thr307 | AsPC-1 | 10 µM | 48 hours | 47-67% | [1][2] |

| Akt | Ser473 | AsPC-1 | 10 µM | 48 hours | 47-67% | [1][2] |

| PRAS40 | - | AsPC-1 | 10 µM | 48 hours | 47-67% | [1][2] |

| Bad | - | AsPC-1 | 10 µM | 48 hours | 47-67% | [1][2] |

| GSK-3β | - | AsPC-1 | 10 µM | 48 hours | 47-67% | [1][2] |

Table 2: Effect of RU-SKI 43 on the Phosphorylation of mTOR Pathway Proteins

| Protein | Cell Line | Concentration | Incubation Time | % Decrease in Phosphorylation | Reference |

| mTOR | AsPC-1 | 10 µM | 48 hours | Decreased | [1][2] |

| S6 | AsPC-1 | 10 µM | 48 hours | Decreased | [1][2] |

Table 3: Effect of RU-SKI 43 on Cell Proliferation and Gli-1 Levels

| Effect | Cell Line | Concentration | Incubation Time | % Decrease | Reference |

| Cell Proliferation | AsPC-1 | 10 µM | 6 days | 83% | [1][2] |

| Gli-1 Levels | AsPC-1 | 10 µM | 72 hours | 40% | [1][2] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention of RU-SKI 43 within the Hedgehog, Akt, and mTOR signaling pathways.

Caption: Inhibition of Hhat by RU-SKI 43 in the Hedgehog signaling pathway.

Caption: RU-SKI 43's inhibitory effects on the Akt and mTOR signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of RU-SKI 43.

Western Blot Analysis for Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key proteins in the Akt and mTOR pathways following treatment with RU-SKI 43.

-

Cell Culture and Treatment:

-

AsPC-1 pancreatic cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

The following day, cells are treated with 10 µM this compound or a vehicle control (e.g., DMSO) for 48 hours.

-

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are scraped and collected into microcentrifuge tubes, then centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

The supernatant containing the total protein is collected, and protein concentration is determined using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer and boiled for 5 minutes.

-

Samples are loaded onto a 4-20% gradient SDS-polyacrylamide gel and separated by electrophoresis.

-

Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Akt (Thr307, Ser473), mTOR, S6, PRAS40, Bad, and GSK-3β. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the changes in protein phosphorylation.

-

Cell Proliferation Assay

This assay measures the effect of RU-SKI 43 on the proliferation of pancreatic cancer cells.

-

Cell Seeding and Treatment:

-

AsPC-1 and Panc-1 pancreatic cancer cells are seeded in 96-well plates at a density of 5,000 cells per well.

-

Cells are allowed to attach overnight.

-

The following day, the medium is replaced with fresh medium containing 10 µM RU-SKI 43 or a vehicle control.

-

The treatment is continued for 6 days, with the drug-containing medium being replenished every 48 hours[1][2].

-

-

Quantification of Cell Proliferation:

-

Cell proliferation can be assessed using various methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a WST-1 assay.

-

For an MTT assay, at the end of the 6-day treatment period, MTT solution is added to each well and incubated for 2-4 hours at 37°C.

-

The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effects of RU-SKI 43.

Caption: A logical workflow for studying RU-SKI 43's effects.

Discussion and Future Directions

This compound has been instrumental in elucidating the role of Hhat in Hedgehog signaling. Its inhibitory effects on the Akt and mTOR pathways further highlight the intricate connections between these fundamental cellular signaling networks. The quantitative data and protocols provided in this guide offer a solid foundation for researchers investigating these interactions.

A crucial consideration for future studies is the reported off-target cytotoxicity of RU-SKI 43[5]. Researchers should design experiments that can distinguish between Hhat-dependent and -independent effects. This may involve the use of Hhat-null cell lines or the comparison of RU-SKI 43's effects with those of other Hhat inhibitors that may have different off-target profiles.

Future research should also aim to:

-

Elucidate the precise molecular mechanism by which RU-SKI 43 inhibits Akt and mTOR signaling. Is it a direct or indirect effect mediated through Hhat inhibition or an off-target interaction?

-

Investigate the therapeutic potential of targeting Hhat in combination with inhibitors of the Akt/mTOR pathway in various cancer models.

-